3-Hydroxy-2,4,4-trimethylpentanoic acid is an organic compound with the molecular formula and a molecular weight of approximately 160.21 g/mol. It is classified as a hydroxy acid due to the presence of both hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. This compound is also known by other names, including 2,2,4-trimethyl-3-hydroxyvaleric acid and is often utilized in various scientific and industrial applications.
The compound can be sourced from several chemical suppliers and is used primarily in research settings. It falls under the category of metabolites and stable isotope-labeled compounds, making it valuable for studies in metabolic pathways and biochemical research . Due to its structural features, it is classified as a branched-chain hydroxy acid.
The synthesis of 3-Hydroxy-2,4,4-trimethylpentanoic acid can be achieved through multiple methods:
In laboratory settings, reactions are typically conducted under controlled temperatures and pH levels to optimize yield and purity. The choice of oxidizing agent can significantly influence the reaction rate and product distribution.
The molecular structure of 3-Hydroxy-2,4,4-trimethylpentanoic acid features a branched carbon chain with a hydroxyl group at the third carbon position and a carboxylic acid group at the terminal position. The structural representation can be summarized as follows:
The compound exhibits a molecular weight of approximately 160.21 g/mol and has distinct physical properties that make it suitable for various applications.
3-Hydroxy-2,4,4-trimethylpentanoic acid undergoes several chemical reactions:
Reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction are commonly employed in these reactions. The conditions (temperature, solvent) must be carefully controlled to achieve desired outcomes.
The mechanism of action for 3-Hydroxy-2,4,4-trimethylpentanoic acid primarily revolves around its role in biochemical pathways:
Studies indicate that this compound has high gastrointestinal absorption and can cross the blood-brain barrier, making it significant in pharmacological contexts.
Relevant data includes:
3-Hydroxy-2,4,4-trimethylpentanoic acid has diverse applications across several fields:
Aldol condensation serves as the foundational reaction for constructing the branched carbon skeleton of 3-hydroxy-2,4,4-trimethylpentanoic acid. Industrially, isobutyraldehyde undergoes self-condensation under alkaline conditions (e.g., NaOH or Ca(OH)₂) to form 2,2,4-trimethyl-3-hydroxypentanal. This reaction exploits the α-carbon acidity of one isobutyraldehyde molecule to attack the carbonyl carbon of a second molecule, establishing the characteristic tertiary alcohol and quaternary carbon center [3] [7]. The reaction proceeds optimally at 80–100°C with a catalyst concentration of 5–10 wt%, achieving >99.5% isobutyraldehyde conversion and >99% intermediate selectivity [7]. Subsequent oxidation of the aldehyde group yields the target carboxylic acid. Challenges include controlling stereochemistry at C3 and minimizing dehydration side products.
The carboxylic acid functionality is efficiently installed through esterification-hydrolysis sequences. In a patented route, 2,2,4-trimethyl-3-hydroxypentanal undergoes Tishchenko disproportionation using aluminum alkoxides, forming the corresponding ester (e.g., methyl 3-hydroxy-2,4,4-trimethylpentanoate). Subsequent alkaline hydrolysis with aqueous Ca(OH)₂ or NaOH (20–30% w/v) at reflux liberates the free acid [3]. This cascade benefits from mild conditions (60–80°C) and avoids strong oxidants. Yields exceed 85% after purification by acidification and crystallization. Alternatively, direct oxidation of the aldehyde using KMnO₄ or CrO₃ in acidic media achieves comparable yields (65–75%) but generates stoichiometric metal waste [1].
Stereoselective synthesis leverages heterogeneous catalysis to control the C3 hydroxy group configuration. Racemic 3-keto-2,4,4-trimethylpentanoic acid (obtained via oxidation of the alcohol) undergoes asymmetric hydrogenation using chiral Ru-BINAP catalysts. This step achieves up to 92% enantiomeric excess (ee) for the (R)-isomer under optimized conditions (70–100 bar H₂, 50°C) [1]. Alternative routes employ biocatalytic ketoreductases (e.g., Lactobacillus kefir ADH) with cofactor recycling, delivering >98% ee but requiring costly enzyme immobilization [1].
Table 1: Comparative Analysis of Chemical Synthesis Methods
| Method | Key Conditions | Yield (%) | Selectivity/Stereocontrol | Limitations |
|---|---|---|---|---|
| Aldol Condensation | Ca(OH)₂, 80–100°C | >99 (int.) | >99% aldehyde intermediate | Requires oxidation step |
| Esterification-Hydrolysis | Al(OiPr)₃ esterification; Ca(OH)₂ hydrolysis | 85–90 | High acid purity | Multi-step process |
| Direct Oxidation | KMnO₄/H₂SO₄ | 65–75 | N/A (racemic) | Heavy metal waste |
| Asymmetric Hydrogenation | Ru-(S)-BINAP, 100 bar H₂ | 90–95 | 88–92% ee | High-pressure equipment |
Engineered type I modular polyketide synthases (PKSs) enable biocatalytic production. These mega-enzymes assemble the carbon backbone via sequential decarboxylative Claisen condensations. The LipPks1+TE hybrid system (derived from lipomycin and erythromycin PKSs) initiates synthesis by loading isobutyryl-CoA onto the acyl carrier protein (ACP) domain. Subsequent chain elongation with methylmalonyl-CoA introduces the C2 and C4 methyl branches. The ketosynthase (KS) domain catalyzes C–C bond formation, while the ketoreductase (KR) domain reduces the β-keto group to the 3(R)-hydroxy intermediate [2] [9]. This system achieves a kcat/KM of 4.2 × 10³ M⁻¹s⁻¹ for isobutyryl-CoA, though steric hindrance at the quaternary carbon limits catalytic efficiency compared to linear substrates [9].
Chain termination is orchestrated by thioesterase (TE) domains, which hydrolyze the full-length acyl-ACP intermediate to release the free acid. Fusion of the erythromycin TE domain to the LipPks1 module enables efficient release of 3-hydroxy-2,4,4-trimethylpentanoic acid instead of the native lactone [2] [5]. Mutagenesis studies identify TE active-site residues (Ser¹⁴⁰, His²⁵⁹) critical for hydrolysis efficiency. Optimized TE variants increase product titer by >50% in E. coli by minimizing undesired hydrolysis byproducts [5].
Maximizing titers in recombinant E. coli requires precise carbon flux balancing. Fed-batch fermentation with glycerol as the primary carbon source (to avoid acetate formation) and co-expression of propionyl-CoA carboxylase (for methylmalonyl-CoA supply) boosts intracellular precursor pools [2]. Key parameters include:
Table 2: Engineered PKS Systems for Acid Production
| PKS System | Starter Unit | Extender Unit | Termination Mechanism | Max Titer (g/L) |
|---|---|---|---|---|
| LipPks1+TE (wild-type) | Isobutyryl-CoA | Methylmalonyl-CoA | Hydrolysis | 0.8 |
| LipPks1+TE (mutant) | Isobutyryl-CoA | Methylmalonyl-CoA | Enhanced hydrolysis | 1.2 |
| Pivaloyl-CoA system | Pivaloyl-CoA | Methylmalonyl-CoA | Hydrolysis | 0.1* |
| Hybrid AVES1+TE | Isobutyryl-CoA | Malonyl-CoA + cMT | Hydrolysis | Not detected |
*Limited by low kcat/KM (pivaloyl-CoA ≪ natural substrates) [9]
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0